molecular formula C10H15N3O2 B1453798 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1275179-64-0

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453798
M. Wt: 209.24 g/mol
InChI Key: NJUASTMYZBXDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a cyclopentylmethyl group and at the 5-position with a methyl group. The 4-position of the triazole ring is connected to a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopentylmethyl and methyl groups could be introduced through appropriate substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cyclopentylmethyl group, and the carboxylic acid group. The cyclopentylmethyl group would add steric bulk to the molecule, while the carboxylic acid group would contribute to its polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in various reactions under certain conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Overview of Triazole Derivatives
Triazoles, including derivatives like 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, represent a class of five-membered heterocyclic compounds renowned for their vast potential in drug development due to their structural versatility and broad range of biological activities. The interest in triazoles stems from their presence in several pharmaceuticals and their applications in addressing various diseases, showcasing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation of triazole derivatives has been explored extensively, highlighting the need for efficient, green chemistry approaches in their synthesis to address new diseases and the continuous evolution of microbial resistance (Ferreira et al., 2013).

Synthetic Routes and Biological Applications
The diverse applications of 1,2,3-triazoles in drug discovery, bioconjugation, and material science are supported by various synthetic routes, notably the Huisgen 1,3-dipolar cycloaddition, which underpins the copper-catalyzed azide-alkyne cycloaddition (CuAAC) - a cornerstone of click chemistry. This methodology has enabled the synthesis of biologically active 1,2,3-triazoles, further emphasizing the scaffold's significance in medicinal chemistry and its role in the development of new therapeutic agents with potent biological activities (Kaushik et al., 2019).

Advancements in Eco-Friendly Synthesis
Recent advancements in the eco-friendly synthesis of triazoles, utilizing microwave irradiation and novel, easily recoverable catalysts, underscore the importance of sustainable methods in the production of these compounds. This approach not only facilitates shorter reaction times and higher yields but also aligns with the principles of green chemistry, offering significant benefits for the pharmaceutical industry in the development of drugs and other applications (de Souza et al., 2019).

Corrosion Inhibition Properties
1,2,3-Triazole derivatives also exhibit promising applications beyond pharmaceuticals, such as in corrosion inhibition for metal surfaces. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC click reactions has been identified as a method to produce non-toxic, environmentally friendly compounds that effectively prevent corrosion in metals and alloys across various acidic media, demonstrating the versatility of triazole compounds in industrial applications (Hrimla et al., 2021).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUASTMYZBXDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.